molecular formula C14H10O5 B8556165 5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

Cat. No. B8556165
M. Wt: 258.23 g/mol
InChI Key: XJGFVZBTNKODFQ-UHFFFAOYSA-N
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Patent
US07538234B2

Procedure details

Into a flask were added 2-acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione (128 mg, 0.5 mmol), Ru[(S,S)-Tsdpen](p-cymene) (15 mg, 0.025 mmol, 5 mol %), methylene chloride (5 mL) and formic acid-triethylamine mixture (5:2, 1.3 ml). The resulting suspension mixture was stirred at room temperature for 24 hours, and then diluted with water and 10% aqueous hydrochloric acid solution. The aqueous layer was extracted with chloroform twice, and the extract was washed with water and a saturated aqueous sodium chloride solution sequentially, and evaporated in vacuo. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to give 2-(1-hydroxyethyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione (NQ801) (115 mg, 89%, 96% ee) as a yellow crystal.
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ru[(S,S)-Tsdpen](p-cymene)
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)(=[O:3])[CH3:2].C(Cl)Cl.C(N(CC)CC)C.C(O)=O>O.Cl>[OH:3][CH:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
Name
Ru[(S,S)-Tsdpen](p-cymene)
Quantity
15 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC.C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform twice
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
a saturated aqueous sodium chloride solution sequentially, and evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(C)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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